molecular formula C10H5BrFN5O3 B2472767 3-(4-氨基-1,2,5-恶二唑-3-基)-4-(3-溴-4-氟苯基)-1,2,4-恶二唑-5(4H)-酮 CAS No. 914471-43-5

3-(4-氨基-1,2,5-恶二唑-3-基)-4-(3-溴-4-氟苯基)-1,2,4-恶二唑-5(4H)-酮

货号: B2472767
CAS 编号: 914471-43-5
分子量: 342.084
InChI 键: ZSTVBWKWXBVZJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one is a useful research compound. Its molecular formula is C10H5BrFN5O3 and its molecular weight is 342.084. The purity is usually 95%.
BenchChem offers high-quality 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与表征

  1. 合成技术:一些研究专注于合成各种 1,2,4-恶二唑类化合物及相关化合物,通常以异烟肼等基础化学原料为起始物。这些合成涉及与二硫化碳、水合肼和伯胺或仲胺等不同试剂的反应,通常导致形成具有潜在抗菌活性的新型化合物 (Bayrak 等人,2009)
  2. 表征技术:核磁共振、红外和质谱等先进光谱方法通常用于表征新合成的 1,2,4-恶二唑衍生物。这些技术有助于确认化合物的结构和性质,从而深入了解其潜在应用 (Kaneria 等人,2016)

抗菌活性

  1. 针对细菌和真菌菌株的测试:许多研究筛选了 1,2,4-恶二唑衍生物对各种细菌和真菌菌株的抗菌活性。这些筛选有助于识别潜在的抗菌剂和抗真菌剂 (Demirbaş 等人,2010)

抗利什曼原虫活性

  1. 抗利什曼原虫疗法的潜力:一些 1,2,4-恶二唑衍生物已被研究其治疗利什曼病(一种寄生虫病)的潜力。这些化合物已针对婴儿利什曼原虫前鞭毛体进行测试,显示出显著的抗利什曼原虫活性 (Süleymanoğlu 等人,2017)

在高能材料中的应用

  1. 不敏感高能材料的合成:研究探索了 1,2,4-恶二唑衍生物在不敏感高能材料合成中的应用。这些化合物已对其热稳定性、冲击敏感性和爆轰性能进行了评估,表明在高能材料领域具有潜在应用 (Yu 等人,2017)

晶体学和固态化学

  1. 晶体刻面和各向异性反应的研究:对某些 1,2,4-恶二唑的固态乙酰化研究揭示了这些反应各向异性的本质以及晶体刻面对产物形成的影响。这项研究有助于理解固态化学中分子的反应中心 (Dymshits & Rublewa,1996)

属性

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFN5O3/c11-5-3-4(1-2-6(5)12)17-9(16-19-10(17)18)7-8(13)15-20-14-7/h1-3H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTVBWKWXBVZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-amino-N-(3-bromo-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (65.7 g, 208 mmol), N,N-carbonyldiimidazole (Sigma-Aldrich) (50.6 g, 312 mmol, 1.5 equiv.), and ethyl acetate (750 mL) was heated to 60° C. and stirred for 20 min. LCMS indicated reaction completed. The reaction was cooled to room temperature, washed with 1 N hydrochloric acid (2×750 mL), dried over sodium sulfate, and concentrated. The crude product was triturated with a mixture of dichloromethane, ethyl acetate, and diethyl ether to give the desired product (60.2 g, 85%) as an off-white solid. 1H NMR (300 MHz, DMSO-d6) δ 8.05 (m, 1H), 7.69 (m, 1H), 7.57 (t, 1H, J=8.7 Hz), 6.58 (s, 2H); C10H5BrFN5O3 (MW 342.08), LCMS (EI) m/e 342/344 (M++H).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
85%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。